5-(4-Methylpiperazin-1-yl)-1H-indole

Description

Properties

IUPAC Name |

5-(4-methylpiperazin-1-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)12-2-3-13-11(10-12)4-5-14-13/h2-5,10,14H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBUZBCDMSMRJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621516 | |

| Record name | 5-(4-Methylpiperazin-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412049-06-0 | |

| Record name | 5-(4-Methylpiperazin-1-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 5-(4-Methylpiperazin-1-yl)-1H-indole

Abstract

5-(4-Methylpiperazin-1-yl)-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure, combining the privileged indole scaffold with the bioavailability-enhancing methylpiperazine moiety, makes it a valuable building block for developing novel therapeutic agents, particularly those targeting the central nervous system.[1][2] This technical guide provides an in-depth exploration of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only established data but also detailed, field-proven experimental protocols for its comprehensive characterization. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing research and development programs.

Chemical Identity and Core Structural Attributes

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural and molecular details of 5-(4-Methylpiperazin-1-yl)-1H-indole are summarized below.

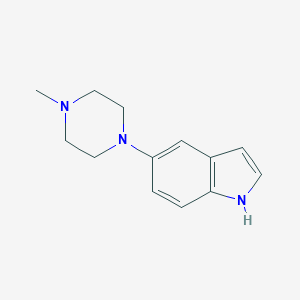

Chemical Structure:

Figure 1: 2D structure of 5-(4-Methylpiperazin-1-yl)-1H-indole.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 5-(4-Methylpiperazin-1-yl)-1H-indole | Internal Nomenclature |

| CAS Number | 412049-06-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₇N₃ | [1][2] |

| Molecular Weight | 215.29 g/mol | [1][2][4] |

| SMILES | CN1CCN(CC1)C1=CC2=C(NC=C2)C=C1 | [4][5] |

| InChI Key | QCBUZBCDMSMRJZ-UHFFFAOYSA-N |[1][3] |

Essential Physicochemical Parameters: Protocols & Rationale

Understanding the fundamental physicochemical properties of a compound is paramount for predicting its behavior in biological systems and for developing viable formulations. The following sections detail the experimental determination of these critical parameters.

Melting Point and Thermal Behavior

Expertise & Rationale: The melting point is a primary indicator of a crystalline solid's purity. A sharp, well-defined melting range suggests high purity, whereas a broad range often indicates the presence of impurities. Differential Scanning Calorimetry (DSC) is the preferred method over traditional melting point apparatus as it provides richer, quantitative data on thermal events such as phase transitions, decomposition, and polymorphic behavior.

Experimental Protocol: Melting Point Determination by DSC

-

Instrumentation: Calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of 5-(4-Methylpiperazin-1-yl)-1H-indole into a Tzero aluminum pan.

-

Hermetic Sealing: Crimp the pan to create a hermetic seal, preventing sublimation or evaporation.

-

Thermal Program:

-

Equilibrate the system at 25°C.

-

Ramp the temperature from 25°C to a temperature above the expected melting point (e.g., 250°C) at a rate of 10°C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: The onset temperature of the endothermic peak in the resulting thermogram is reported as the melting point. The peak area can be integrated to determine the heat of fusion (ΔHfus).

Aqueous Solubility

Expertise & Rationale: Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. Poor solubility can terminate the development of an otherwise promising compound. We describe a High-Throughput Screening (HTS)-compatible kinetic solubility assay, which is ideal for early-stage discovery, and a more rigorous thermodynamic solubility assay for later-stage development.

Experimental Protocol: Kinetic Solubility by HPLC-UV

-

Stock Solution: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

-

Sample Preparation: Add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a final nominal concentration of 100 µM with 1% DMSO.

-

Incubation: Shake the plate at room temperature for 2 hours to allow for precipitation.

-

Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

-

Quantification: Analyze the filtrate by a rapid gradient Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. Compare the peak area of the sample to a calibration curve prepared from the DMSO stock to determine the concentration of the soluble compound.

Dissociation Constant (pKa)

Expertise & Rationale: The pKa value dictates the ionization state of a molecule at a given pH. 5-(4-Methylpiperazin-1-yl)-1H-indole has three nitrogen atoms—the indole nitrogen and two within the piperazine ring—that can be protonated. Knowing the pKa values is essential for predicting solubility, permeability across biological membranes, and receptor binding interactions. Potentiometric titration is the gold-standard method for its direct and accurate determination.

Experimental Protocol: pKa Determination by Potentiometric Titration

-

Instrumentation: Automated potentiometric titrator with a calibrated pH electrode.

-

Sample Preparation: Prepare a 1-5 mM solution of the compound in deionized water, often with a small amount of co-solvent (e.g., methanol) if necessary to achieve initial dissolution.

-

Titration:

-

Titrate the solution with a standardized solution of 0.1 M HCl to determine the pKa values of the basic centers.

-

Subsequently, titrate with a standardized solution of 0.1 M NaOH to determine the pKa of any acidic centers (the indole NH is weakly acidic).

-

-

Data Analysis: The pKa values are determined from the inflection points of the titration curve using the instrument's software. Multiple pKa values corresponding to the different nitrogen atoms are expected.

Lipophilicity (LogP and LogD)

Expertise & Rationale: Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a key predictor of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. The partition coefficient (LogP) measures this for the neutral species, while the distribution coefficient (LogD) measures it at a specific pH (typically 7.4), accounting for both neutral and ionized forms. The shake-flask method is the traditional and most reliable technique.

Experimental Protocol: LogP/LogD Determination by Shake-Flask Method

-

System Preparation: Pre-saturate n-octanol with an appropriate aqueous buffer (e.g., PBS at pH 7.4 for LogD) and vice-versa by shaking them together overnight and allowing the phases to separate.

-

Sample Preparation: Dissolve a known amount of the compound in the pre-saturated aqueous phase.

-

Partitioning: Add an equal volume of the pre-saturated n-octanol. Vigorously shake the mixture for 1-2 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the sample to ensure complete separation of the two phases.

-

Quantification: Carefully remove aliquots from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation:

-

LogP (or LogD) = log ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

Analytical Characterization: Structure, Purity, and Identity

A suite of analytical techniques is required to confirm the structure, assess the purity, and verify the identity of 5-(4-Methylpiperazin-1-yl)-1H-indole.

Workflow for Comprehensive Analysis

The logical flow for a full analytical characterization ensures that each technique builds upon the last, from initial purity assessment to definitive structural confirmation.

Caption: Workflow for the comprehensive analytical characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic region (δ 6.5-7.5 ppm): Signals corresponding to the protons on the indole ring.

-

Indole NH (δ 8.0-9.0 ppm): A characteristically broad singlet, which can be exchanged with D₂O.

-

Piperazine ring protons (δ 2.5-3.5 ppm): A series of multiplets corresponding to the four sets of methylene protons.

-

N-Methyl group (δ ~2.3 ppm): A sharp singlet integrating to 3 protons.

-

-

¹³C NMR:

-

Aromatic carbons (δ 100-150 ppm): Signals for the 8 carbons of the indole core.

-

Piperazine carbons (δ 45-60 ppm): Signals for the piperazine ring carbons.

-

N-Methyl carbon (δ ~45 ppm): Signal for the methyl group.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC to confirm assignments.

-

Referencing: Reference spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Expertise & Rationale: MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

Expected Results:

-

Low-Resolution MS (LC-MS): An electrospray ionization (ESI) mass spectrum in positive mode should show a prominent protonated molecular ion [M+H]⁺ at m/z 216.3.

-

High-Resolution MS (HRMS): The exact mass of the [M+H]⁺ ion should be within 5 ppm of the calculated value (C₁₃H₁₈N₃⁺ = 216.1495).

Experimental Protocol: LC-MS Analysis

-

Instrumentation: HPLC system coupled to a mass spectrometer with an ESI source.

-

Chromatography: Use a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid) to ensure separation from any impurities.

-

MS Parameters: Operate the ESI source in positive ion mode, scanning a mass range of m/z 100-500.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and simple technique to identify the presence of key functional groups.

Expected Absorption Bands:

-

~3400 cm⁻¹: N-H stretch (indole).

-

~3100-3000 cm⁻¹: Aromatic C-H stretch.

-

~2950-2800 cm⁻¹: Aliphatic C-H stretch (piperazine and methyl).

-

~1600-1450 cm⁻¹: C=C aromatic ring stretches.

-

~1350-1250 cm⁻¹: C-N stretches.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrumentation: FTIR spectrometer equipped with an ATR accessory.

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum over a range of 4000-400 cm⁻¹.

Chemical Stability Profile

Expertise & Rationale: Assessing the stability of a compound under stress conditions is a regulatory requirement and is critical for determining appropriate storage conditions and shelf-life.[6] A forced degradation study purposefully degrades the sample to identify potential degradation products and establish stability-indicating analytical methods. The indole nucleus can be susceptible to oxidation, while the overall molecule may be sensitive to pH and light.[6]

Caption: A typical workflow for a forced degradation (stress testing) study.

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent system.

-

Stress Conditions: Expose the solutions to the following conditions for a defined period (e.g., 24-48 hours):

-

Acid Hydrolysis: 0.1 M HCl at 60°C.

-

Base Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Store the solid compound at 80°C.

-

Photostability: Expose the solution to light as specified by ICH Q1B guidelines.

-

-

Analysis: At various time points, neutralize the acidic and basic samples and analyze all samples by a stability-indicating HPLC method. Use LC-MS to obtain mass information on any new peaks that appear, corresponding to degradation products.

-

Handling and Storage: Based on stability data, recommended storage is in a dry, dark place at room temperature to minimize degradation.[2][4]

Conclusion

5-(4-Methylpiperazin-1-yl)-1H-indole is a compound with significant potential in pharmaceutical research. A thorough and systematic characterization of its physicochemical properties, as detailed in this guide, is a non-negotiable prerequisite for its successful application. The protocols and rationale provided herein establish a robust framework for generating the high-quality, reliable data needed to support discovery and development efforts, ensuring that decisions are based on a sound scientific understanding of the molecule's fundamental behavior.

References

-

1H-Indole, 5-(4-methyl-1-piperazinyl)-. Ivy Fine Chemicals. [Link]

-

5-(4-Methylpiperazin-1-yl)-1H-indole. MySkinRecipes. [Link]

-

Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. ScienceDirect. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 5-(4-Methylpiperazin-1-yl)-1H-indole [myskinrecipes.com]

- 3. 5-(4-Methylpiperazin-1-yl)-1H-indole | CymitQuimica [cymitquimica.com]

- 4. 412049-06-0|5-(4-Methylpiperazin-1-yl)-1H-indole|BLD Pharm [bldpharm.com]

- 5. ivychem.com [ivychem.com]

- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(4-Methylpiperazin-1-yl)-1H-indole (CAS 412049-06-0)

A Core Scaffold for Modern Drug Discovery

Section 1: Introduction and Strategic Significance

5-(4-Methylpiperazin-1-yl)-1H-indole is a heterocyclic chemical compound of significant interest to the medicinal chemistry and drug development communities.[1] Structurally, it integrates two highly valuable pharmacophores: a privileged indole nucleus and a methylpiperazine substituent. The indole scaffold is a cornerstone in pharmaceutical development, recognized for its diverse biological activities and presence in numerous approved drugs.[1][2] Simultaneously, the N-methylpiperazine moiety is a classic "medicinal chemistry handle" frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and establish critical interactions with biological targets.[3]

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial and versatile building block.[1] Its primary utility lies in the synthesis of more complex molecules, particularly as a key intermediate for potent and selective inhibitors of protein kinases—a major class of targets in oncology and inflammation research.[4][5] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and strategic application in the design of next-generation therapeutics.

Section 2: Physicochemical and Spectroscopic Profile

A precise understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 412049-06-0 | [1] |

| Molecular Formula | C₁₃H₁₇N₃ | [1] |

| Molecular Weight | 215.29 g/mol | [1] |

| Appearance | Typically a solid (powder/crystals) | N/A |

| Purity | ≥95% (Commercial Grade) | [6][7] |

| Storage | Room temperature, dry and sealed from light | [7] |

| InChI Key | QCBUZBCDMSMRJZ-UHFFFAOYSA-N | [6] |

Spectroscopic Hallmarks:

-

¹H NMR: Expected signals would include aromatic protons on the indole ring, distinct methylene proton signals from the piperazine ring (typically two triplets), a singlet for the N-methyl group, and a broad singlet for the indole N-H proton.

-

¹³C NMR: Aromatic carbons of the indole, aliphatic carbons of the piperazine ring, and the N-methyl carbon signal would be characteristic.

-

Mass Spectrometry (ESI-MS): A prominent [M+H]⁺ ion at m/z ≈ 216.3 would confirm the molecular weight.

Section 3: Synthesis & Mechanistic Rationale

The construction of the C-N bond between the indole 5-position and the piperazine nitrogen is the key synthetic challenge. The most prevalent and efficient method is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction. This reaction is a workhorse in modern medicinal chemistry for its reliability and broad functional group tolerance.[8]

Rationale for Method Selection: The Buchwald-Hartwig amination is superior to classical nucleophilic aromatic substitution (SNAr) for this transformation. The indole ring is electron-rich, which disfavors traditional SNAr reactions that require electron-deficient aromatic systems. The palladium catalyst facilitates the coupling of an aryl halide (or triflate) with an amine under conditions that tolerate the sensitive indole N-H group.

Detailed Experimental Protocol: Buchwald-Hartwig Synthesis

This protocol provides a representative, step-by-step methodology for the synthesis of 5-(4-Methylpiperazin-1-yl)-1H-indole.

Materials:

-

5-Bromo-1H-indole

-

1-Methylpiperazine

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar phosphine ligand

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene or Dioxane

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add 5-bromo-1H-indole (1.0 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

-

Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the addition of 1-methylpiperazine (1.2 eq).

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 5-bromo-1H-indole is consumed (typically 12-24 hours).

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by silica gel column chromatography to yield the final product.

Caption: High-level workflow for Buchwald-Hartwig synthesis.

Section 4: Core Application in Medicinal Chemistry

The strategic value of 5-(4-Methylpiperazin-1-yl)-1H-indole is most evident in its application as a foundational scaffold for synthesizing potent kinase inhibitors. The methylpiperazine group often serves as a "solubility handle" and can form key hydrogen bonds or salt-bridge interactions within the ATP-binding pocket of kinases.[3][4]

This compound is frequently cited in patents for novel therapeutic agents. For example, it can be a starting material in the synthesis of inhibitors for targets such as Cyclin-Dependent Kinases (CDK4/6), which are critical for cell cycle regulation and are validated targets in hormone-receptor-positive breast cancer.[9]

Illustrative Synthetic Application: Elaboration into a Kinase Inhibitor Precursor

The indole N-H of 5-(4-Methylpiperazin-1-yl)-1H-indole provides a reactive site for further chemical modification, allowing for its elaboration into more complex structures. A common subsequent reaction is an N-arylation or N-alkylation to attach another pharmacophoric element.

Caption: Elaboration of the core scaffold into a drug precursor.

Section 5: Biological Context - Targeting Cell Cycle Pathways

Compounds derived from this indole building block often target key signaling pathways implicated in cancer. As an example, CDK4/6 inhibitors prevent the phosphorylation of the Retinoblastoma protein (pRb).[9] This action blocks the cell cycle from progressing from the G1 (growth) phase to the S (synthesis) phase, thereby inhibiting the proliferation of cancer cells.

Caption: Simplified CDK4/6-pRb pathway targeted by derivative inhibitors.

Section 6: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential.

-

Usage: This compound is intended for research use only (RUO) and is not for human or veterinary use.[1]

-

Safety Precautions: Researchers should handle this compound with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. A material safety data sheet (MSDS) should be consulted before use.

-

Storage: The compound should be stored in a tightly sealed container in a dry, dark place at room temperature to prevent degradation.[1][7]

Section 7: Conclusion

5-(4-Methylpiperazin-1-yl)-1H-indole (CAS 412049-06-0) represents more than just a chemical entry in a catalog. It is a strategically designed building block that leverages the proven pharmacological advantages of both the indole and methylpiperazine scaffolds. Its primary role as a key intermediate in the synthesis of targeted therapeutics, especially kinase inhibitors, makes it a compound of high value for drug discovery programs in oncology, immunology, and neuropharmacology.[1][7] A thorough understanding of its synthesis, reactivity, and strategic applications is essential for any scientist working at the forefront of medicinal chemistry.

References

-

5-(4-Methylpiperazin-1-yl)-1H-indole. MySkinRecipes. [Link]

-

Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. [Link]

-

Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. PubMed. [Link]

- WO2018081204A1 - DEUTERATED N-(5-((4-ETHYLPIPERAZIN-1-YL)METHYL) PYRIDIN-2-YL).

-

Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. Royal Society of Chemistry. [Link]

-

Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Taylor & Francis Online. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-(4-Methylpiperazin-1-yl)-1H-indole | CymitQuimica [cymitquimica.com]

- 7. 5-(4-Methylpiperazin-1-yl)-1H-indole [myskinrecipes.com]

- 8. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2018081204A1 - DEUTERATED N-(5-((4-ETHYLPIPERAZIN-1-YL)METHYL) PYRIDIN-2-YL)-5-FLUORO-4-(4-FLUORO-1-ISOPROPYL-2-METHYL-1H-BENZO[d]IMIDAZOL-6-YL)PYRIMIDIN-2-AMINE - Google Patents [patents.google.com]

molecular weight of 5-(4-Methylpiperazin-1-yl)-1H-indole

An In-depth Technical Guide on 5-(4-Methylpiperazin-1-yl)-1H-indole

Abstract

This technical guide provides a comprehensive overview of 5-(4-Methylpiperazin-1-yl)-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its core physicochemical properties, including its molecular weight, and outlines established methodologies for its quantitative analysis. Furthermore, it explores the compound's biological significance, contextualizing its role as a versatile scaffold in the synthesis of novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who are engaged in the design, synthesis, and evaluation of indole- and piperazine-containing molecules.

Introduction and Significance

5-(4-Methylpiperazin-1-yl)-1H-indole (CAS No: 412049-06-0) is a derivative of indole, a bicyclic aromatic heterocycle that is a cornerstone of numerous biologically active compounds. The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, forming the core of many natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] The addition of a 4-methylpiperazine moiety at the 5-position is a common strategy in drug design aimed at enhancing pharmacological properties such as aqueous solubility, bioavailability, and receptor binding affinity.[1]

This specific structural combination makes 5-(4-Methylpiperazin-1-yl)-1H-indole a valuable building block and key intermediate in the synthesis of novel pharmaceutical compounds.[4] It is particularly prominent in research targeting the central nervous system (CNS), where it is used to develop serotonin receptor modulators for potential antipsychotic and antidepressant applications.[4][5] Its piperazine-indole structure is known to enhance binding affinity to various neurotransmitter receptors.[4] Moreover, emerging research has highlighted the potential of this and structurally related compounds in oncology, with demonstrated activity in inhibiting cancer cell proliferation.[1][6]

This guide will furnish the foundational data necessary for its use in a research setting, with a particular focus on its analytical quantification, a critical step in preclinical and clinical development.

Physicochemical Properties

The fundamental physicochemical characteristics of 5-(4-Methylpiperazin-1-yl)-1H-indole are summarized below. Accurate knowledge of these properties, especially the molecular weight, is essential for stoichiometric calculations in synthesis, preparation of standard solutions for analytical assays, and interpretation of mass spectrometry data.

| Property | Value | Source(s) |

| Molecular Weight | 215.29 g/mol | [1][4][7] |

| Molecular Formula | C₁₃H₁₇N₃ | [1][4] |

| CAS Number | 412049-06-0 | [1][7][8] |

| InChI Key | QCBUZBCDMSMRJZ-UHFFFAOYSA-N | [1][8] |

| Purity | ≥95% (Typically available) | [4][8] |

| Storage Conditions | Room temperature, sealed in a dry, dark place | [1][4][7] |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 5-(4-Methylpiperazin-1-yl)-1H-indole is typically achieved through multi-step synthetic routes common in heterocyclic chemistry. While specific proprietary methods may vary, common academic and industrial approaches may include:

-

Fischer Indole Synthesis: A classical method for forming the indole ring from a phenylhydrazine and an aldehyde or ketone.

-

Suzuki-Miyaura Coupling: A cross-coupling reaction that could be used to join the piperazine moiety to a pre-functionalized indole ring (e.g., a 5-bromo-1H-indole).

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide (5-bromo-1H-indole) and an amine (1-methylpiperazine), which is a highly efficient method for forming C-N bonds.

-

Nucleophilic Aromatic Substitution (SNAr): If the indole ring is sufficiently activated (e.g., with an electron-withdrawing group), direct substitution of a leaving group at the 5-position by 1-methylpiperazine can be achieved.

Chemical Reactivity

The compound's reactivity is governed by its constituent functional groups:

-

Indole NH: The nitrogen proton is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-arylation.

-

Aromatic Ring: The indole ring can undergo electrophilic substitution, although the substitution pattern is directed by the existing piperazine group.

-

Piperazine Nitrogens: The tertiary amine within the piperazine ring is basic and can be protonated to form salts. It serves as a key interaction point for receptor binding.

Experimental Protocol: Quantitative Analysis by LC-MS/MS

The accurate quantification of 5-(4-Methylpiperazin-1-yl)-1H-indole in biological matrices is fundamental for pharmacokinetic and drug metabolism studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity, selectivity, and speed.[9][10]

Principle

This protocol describes a method for the determination of 5-(4-Methylpiperazin-1-yl)-1H-indole in rat plasma. The methodology involves a simple protein precipitation step for sample extraction, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer.[9] Quantification is achieved by Multiple Reaction Monitoring (MRM) in positive ion mode.

Materials and Reagents

-

5-(4-Methylpiperazin-1-yl)-1H-indole analytical standard (≥98% purity)

-

Internal Standard (IS): A structurally similar compound, e.g., Verapamil or a stable isotope-labeled version of the analyte.

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Ammonium Acetate, LC-MS grade

-

Ultrapure Water

-

Control Rat Plasma (K₂EDTA)

Step-by-Step Methodology

Step 1: Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 5-(4-Methylpiperazin-1-yl)-1H-indole and dissolve it in 1.0 mL of methanol. This provides a high-concentration stock that is stable when stored at -20°C.

-

Working Solutions: Perform serial dilutions of the Primary Stock Solution with 50:50 ACN:Water to prepare a series of working solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and for QC samples (e.g., low, medium, high concentrations).

-

Internal Standard (IS) Working Solution: Prepare a solution of the IS (e.g., Verapamil) at a fixed concentration (e.g., 100 ng/mL) in methanol. This solution is added to all samples and standards to correct for variability in sample processing and instrument response.

Step 2: Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.

-

Pipette 50 µL of plasma (control plasma for standards/QCs, or sample plasma) into the corresponding tubes.

-

Spike 5 µL of the appropriate working solution into the standards and QCs. Add 5 µL of 50:50 ACN:Water to blanks and unknown samples.

-

Precipitation: Add 150 µL of the IS Working Solution in ACN to every tube. The use of ACN as the solvent serves the dual purpose of precipitating plasma proteins and delivering the internal standard.

-

Vortex each tube vigorously for 1 minute to ensure complete protein precipitation and mixing.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

Step 3: LC-MS/MS Conditions

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0.0-0.5 min: 5% B

-

0.5-2.5 min: 5% to 95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95% to 5% B

-

3.1-4.0 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple Quadrupole Mass Spectrometer with ESI source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions (Hypothetical):

-

Analyte: Q1: 216.3 m/z ([M+H]⁺) → Q3: 117.1 m/z (fragment corresponding to the indole core).

-

Internal Standard (Verapamil): Q1: 455.3 m/z → Q3: 165.1 m/z. (Note: Specific MRM transitions must be optimized empirically by infusing the pure compound).

-

Step 4: Data Analysis and Validation

-

Integrate the peak areas for the analyte and the IS.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the standards using a weighted (1/x²) linear regression.

-

Quantify the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

-

The method should be validated for linearity, accuracy, precision, and lower limit of quantification (LLOQ) according to regulatory guidelines.[11] The LLOQ is defined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[10]

Visualization of Analytical Workflow

The following diagram illustrates the key stages of the quantitative analysis workflow described above.

Caption: Workflow for the quantification of 5-(4-Methylpiperazin-1-yl)-1H-indole in plasma.

Biological Activity and Therapeutic Potential

The therapeutic relevance of 5-(4-Methylpiperazin-1-yl)-1H-indole stems from the established pharmacological activities of its core motifs.

-

CNS Applications: The piperazine-indole scaffold is a well-known pharmacophore for serotonin (5-HT) receptors. Derivatives of 4-(piperazin-1-yl)-1H-indole have been developed as potent 5-HT₆ receptor antagonists, which are investigated for treating cognitive deficits in neurodegenerative diseases like Alzheimer's.[5] The structural similarity suggests that 5-(4-Methylpiperazin-1-yl)-1H-indole is a prime candidate for the development of novel CNS agents.[4]

-

Anticancer Properties: Indole-based compounds are integral to oncology, with several approved drugs (e.g., Sunitinib) featuring this core.[12] Studies have shown that indole-piperazine hybrids can exhibit significant cytotoxic activity against various human tumor cell lines.[6] The mechanism often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.[1] Preliminary research indicates that 5-(4-Methylpiperazin-1-yl)-1H-indole itself may inhibit cancer cell proliferation, making it a valuable starting point for the design of new anticancer agents.[1]

-

Other Potential Activities: The indole scaffold is associated with a broad range of biological effects, including antiviral and anti-inflammatory activities.[1][2] Therefore, derivatives of this compound could be explored for a multitude of therapeutic applications.

Conclusion

5-(4-Methylpiperazin-1-yl)-1H-indole is a compound of significant scientific interest, defined by a molecular weight of 215.29 g/mol and a structure that combines two pharmacologically important moieties. Its utility as a synthetic intermediate is well-established, particularly in the fields of neuropharmacology and oncology. The ability to reliably quantify this compound using robust analytical techniques like LC-MS/MS is critical for advancing its derivatives through the drug development pipeline. As research continues to uncover the diverse biological roles of indole-piperazine hybrids, the importance of foundational molecules like 5-(4-Methylpiperazin-1-yl)-1H-indole will undoubtedly continue to grow.

References

- 5-(4-Methylpiperazin-1-yl)-1H-indole. Benchchem.

- 5-(4-Methylpiperazin-1-yl)-1H-indole. CymitQuimica.

- 5-(4-Methylpiperazin-1-yl)-1H-indole. MySkinRecipes.

- 412049-06-0|5-(4-Methylpiperazin-1-yl)-1H-indole. BLDpharm.

- 97987-62-7 | 5-(4-Methylpiperazin-1-yl)-1H-indole. A2B Chem.

- In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. NIH.

- Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)

- Design, synthesis, and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents.

- Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives.

- A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. PubMed.

- Development and Validation of High-Performance Thin-Layer Chromatography Method for Estimation of Teneligliptin in Bulk and in Pharmaceutical Formul

- Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. PMC - NIH.

- Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC - NIH.

- A solvent free mechanochemical route to indole synthesis. RSYN Proceedings.

- Synthesis of indolizines. Organic Chemistry Portal.

- Improvement of synthetic method for 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl) piperazin-1-yl)-benzofuran-2-carboxylic acid.

- Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP)

Sources

- 1. benchchem.com [benchchem.com]

- 2. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsyn.org [pubs.rsyn.org]

- 4. 5-(4-Methylpiperazin-1-yl)-1H-indole [myskinrecipes.com]

- 5. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 412049-06-0|5-(4-Methylpiperazin-1-yl)-1H-indole|BLD Pharm [bldpharm.com]

- 8. 5-(4-Methylpiperazin-1-yl)-1H-indole | CymitQuimica [cymitquimica.com]

- 9. A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 5-(4-Methylpiperazin-1-yl)-1H-indole

An In-Depth Technical Guide to the Biological Activity of 5-(4-Methylpiperazin-1-yl)-1H-indole

Executive Summary

This technical guide provides a comprehensive analysis of the biological activities of 5-(4-Methylpiperazin-1-yl)-1H-indole, a heterocyclic compound of significant interest in contemporary medicinal chemistry. The molecule's unique structure, combining a privileged indole scaffold with a bioavailability-enhancing methylpiperazine moiety, positions it as a versatile precursor and active agent in multiple therapeutic areas.[1] This document synthesizes current research to explore its established anticancer and central nervous system (CNS) activities, detailing underlying mechanisms of action, robust experimental protocols for validation, and a summary of quantitative efficacy data. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this indole derivative.

Introduction: A Scaffold of Therapeutic Promise

5-(4-Methylpiperazin-1-yl)-1H-indole (CAS: 412049-06-0, Molecular Formula: C₁₃H₁₇N₃, Molecular Weight: 215.29 g/mol ) is a compound built upon two critical pharmacophoric elements.[1] The indole nucleus is a foundational structure in a vast array of pharmaceuticals and natural products, including the essential neurotransmitter serotonin.[2] Its rigid, bicyclic aromatic system provides an ideal framework for interacting with biological targets. The addition of a 4-methylpiperazine group is a common and highly effective strategy in drug design to improve aqueous solubility, oral bioavailability, and receptor binding affinity, often by providing a basic nitrogen center for key interactions.[1] The synergy between these two moieties underpins the diverse biological profile of the title compound, making it a valuable building block and a subject of direct investigation in drug discovery.

Profile of Biological Activities

Research has illuminated two primary domains of activity for 5-(4-Methylpiperazin-1-yl)-1H-indole and its close derivatives: oncology and neuropharmacology. Preliminary evidence also suggests potential in other areas, such as antiviral applications.[1]

Anticancer and Antiproliferative Effects

Derivatives of the 5-(4-methylpiperazin-1-yl)-1H-indole scaffold have demonstrated significant potential as anticancer agents.[1] Studies have reported potent inhibition of tumor cell growth in vitro across various human cancer cell lines, including colon (HCT-116), liver (HUH7), and breast (MCF7).[1][3]

Mechanism of Action: The primary anticancer mechanism appears to be the induction of apoptosis.[3] Following treatment with active derivatives, cancer cells exhibit classic morphological features of apoptosis, such as condensed and fragmented nuclei.[3] This suggests the compound or its analogues can activate intrinsic or extrinsic apoptotic signaling cascades, leading to programmed cell death. Further research indicates that related indole structures may also inhibit key metabolic pathways essential for rapid cancer cell proliferation, such as glycolysis.[1]

Central Nervous System (CNS) Modulation: Serotonin 5-HT₆ Receptor Antagonism

The 5-(4-methylpiperazin-1-yl)-1H-indole core is a key intermediate in the synthesis of potent and selective antagonists for the serotonin 5-HT₆ receptor (5-HT₆R).[4][5][6] The 5-HT₆R is expressed almost exclusively in the CNS and is a high-interest target for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's disease (AD).[5]

Mechanism of Action: As antagonists, these compounds bind to the 5-HT₆ receptor but do not provoke the normal biological response. This blockade modulates downstream cholinergic and glutamatergic neurotransmission, which are critical for learning and memory. By inhibiting the 5-HT₆ receptor, these antagonists can lead to increased levels of acetylcholine in key brain regions like the hippocampus, thereby enhancing cognitive function.[5] The piperazine-indole structure is crucial for achieving high binding affinity to this and other neurotransmitter receptors.[4]

Quantitative Data Summary

The efficacy of compounds based on the 5-(4-methylpiperazin-1-yl)-1H-indole scaffold has been quantified in several studies. It is crucial to note that these values often pertain to derivatives designed to optimize activity against a specific target.

| Compound Class | Target/Cell Line | Metric | Value | Reference |

| Indole Derivative | HCT-116 (Colon Cancer) | IC₅₀ | 7.1 µg/mL | [1] |

| 3-methyl-1-[(piperazin-1-yl)methyl]-1H-indoles | HUH7, MCF7, HCT116 | IC₅₀ | Lower than 5-Fluorouracil | [3] |

| 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives | 5-HT₆ Receptor | IC₅₀ | < 50 nM | [1][5] |

Experimental Protocols for Activity Assessment

To ensure scientific rigor, described protocols must be self-validating. The following methodologies represent standard, field-proven approaches for assessing the biological activities discussed.

Workflow for Initial Biological Screening

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol determines a compound's IC₅₀ value—the concentration at which it inhibits 50% of cell growth.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. It is a robust, reliable, and widely adopted method for initial cytotoxicity screening.

Methodology:

-

Cell Culture: Culture human colon cancer cells (HCT-116) in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Trypsinize and count cells. Seed 5,000 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 5-(4-methylpiperazin-1-yl)-1H-indole in DMSO. Create a series of dilutions in culture media (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be <0.5% to avoid solvent toxicity. Replace the media in the wells with the drug-containing media. Include vehicle-only (DMSO) controls and untreated controls.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol: In Vitro 5-HT₆ Receptor Binding Assay

This protocol measures the affinity of the compound for the 5-HT₆ receptor.

Rationale: A competitive radioligand binding assay is the gold standard for determining a compound's binding affinity (Ki) for a specific receptor. It relies on the competition between the unlabeled test compound and a known high-affinity radiolabeled ligand (e.g., [³H]-LSD) for binding to the receptor.

Methodology:

-

Membrane Preparation: Use commercially available cell membranes prepared from a cell line recombinantly expressing the human 5-HT₆ receptor (e.g., HEK293 cells).

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membranes (5-10 µg protein per well).

-

A fixed concentration of radioligand (e.g., [³H]-LSD at its K_d concentration, ~2.5 nM).

-

Varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

-

Control Wells:

-

Total Binding: Contains membranes and radioligand only.

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known non-radiolabeled 5-HT₆ ligand (e.g., 10 µM clozapine) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression to fit the data and determine the IC₅₀.

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Conclusion and Future Directions

5-(4-Methylpiperazin-1-yl)-1H-indole is a compound with a compelling and diverse biological profile. Its demonstrated utility as a scaffold for potent anticancer agents and highly selective 5-HT₆ receptor antagonists underscores its value in modern drug discovery.[1][5] The induction of apoptosis in cancer cells and the modulation of key neurotransmitter systems highlight its ability to interact with fundamental cellular pathways.[3][5]

Future research should focus on elucidating the precise molecular targets responsible for its anticancer effects through techniques such as proteomics and kinome profiling. For its CNS applications, further optimization of derivatives to enhance blood-brain barrier penetration and pharmacokinetic properties will be critical for translating its in vitro potency into in vivo efficacy for treating cognitive disorders.[5] The preliminary antiviral data also warrants further investigation to identify the specific viral proteins it may inhibit.[1]

References

-

Benchchem. 5-(4-Methylpiperazin-1-yl)-1H-indole.

-

MySkinRecipes. 5-(4-Methylpiperazin-1-yl)-1H-indole.

-

PubMed. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation.

-

Der Pharma Chemica. Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives as 5-HT6 receptor antagonist.

-

National Institutes of Health (NIH). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues.

-

CymitQuimica. 5-(4-Methylpiperazin-1-yl)-1H-indole.

-

Sci-Hub. Synthesis and Cytotoxic Activity of Novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole Derivatives.

-

PubMed Central (PMC). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors.

-

ResearchGate. Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives.

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 3. sci-hub.box [sci-hub.box]

- 4. 5-(4-Methylpiperazin-1-yl)-1H-indole [myskinrecipes.com]

- 5. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to the Therapeutic Targeting Potential of the 5-(4-Methylpiperazin-1-yl)-1H-indole Scaffold

This guide provides an in-depth exploration of the therapeutic landscape for compounds derived from the 5-(4-methylpiperazin-1-yl)-1H-indole core structure. The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] The addition of a methylpiperazine group, a common pharmacophore, often enhances bioavailability and receptor binding affinity, making this combined structure a fertile ground for drug discovery.[1] Our analysis reveals that while the parent compound serves as a valuable building block, its derivatives are at the forefront of research, with significant potential in oncology and neuropharmacology. This document will dissect the key molecular targets, provide the scientific rationale for their selection, and detail the experimental methodologies required for their validation.

Part 1: Oncology - Targeting Aberrant Cell Signaling and Survival

Derivatives of the 5-(4-methylpiperazin-1-yl)-1H-indole scaffold have demonstrated significant promise as anticancer agents by inhibiting cancer cell proliferation and inducing programmed cell death (apoptosis).[1] Research has pointed towards several key molecular targets within cancer cells, primarily focusing on protein kinases that drive malignant growth and survival.

Non-Receptor Tyrosine Kinases: c-Src and Abl

Scientific Rationale:

The Src family of non-receptor tyrosine kinases (SFKs) and Abl kinase are crucial regulators of diverse cellular processes, including cell division, motility, and survival.[2] In many cancers, these kinases are constitutively activated, leading to uncontrolled cell proliferation and metastasis. Therefore, inhibiting c-Src and Abl is a validated strategy in oncology. The indole-piperazine scaffold has been identified in potent dual-specific c-Src/Abl kinase inhibitors, demonstrating the therapeutic potential of this chemical class.

Experimental Validation Workflow:

Validating a compound as a c-Src/Abl inhibitor involves a multi-step process, from initial enzymatic assays to cellular and in vivo models.

Caption: Workflow for c-Src/Abl Inhibitor Validation.

Experimental Protocols:

1. c-Src/Abl Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

-

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. ADP is converted into ATP, which is then used in a luciferase reaction to generate light. The luminescent signal is proportional to the ADP concentration and, therefore, to kinase activity.[3]

-

Procedure:

-

Reaction Setup: In a 384-well plate, add 1 µL of the test compound (derivative of 5-(4-methylpiperazin-1-yl)-1H-indole) or control (e.g., Dasatinib) at various concentrations.[4]

-

Enzyme and Substrate Addition: Add 2 µL of c-Src or Abl kinase and 2 µL of a suitable substrate (e.g., Src Substrate Peptide) to each well.[3]

-

Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for 60 minutes.[5]

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3]

-

Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]

-

Data Acquisition: Measure luminescence using a plate reader. Calculate the percent inhibition relative to controls and determine the IC50 value.[5]

-

2. Cell Viability (MTT Assay)

This colorimetric assay assesses the impact of the test compound on the metabolic activity of cancer cell lines (e.g., HCT-116 colon cancer cells).[1]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.[6]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[6]

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[7]

-

Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as isopropanol or DMSO.[8]

-

Absorbance Reading: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

-

3. Apoptosis Detection (Hoechst 33342 Staining)

This fluorescence microscopy-based assay visualizes nuclear changes characteristic of apoptosis.

-

Principle: Hoechst 33342 is a cell-permeable DNA dye that binds to the minor groove of DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to intense, brightly stained, and fragmented nuclei, which can be distinguished from the uniform, faint staining of healthy nuclei.[9][10]

-

Procedure:

-

Cell Culture and Treatment: Grow cells on glass coverslips or in chamber slides and treat with the test compound to induce apoptosis.

-

Staining: Add Hoechst 33342 solution (e.g., 1-5 µg/mL in media or PBS) to the cells and incubate for 20-30 minutes at 37°C, protected from light.[11]

-

Washing: Gently wash the cells with PBS to remove excess dye.[9]

-

Visualization: Observe the cells under a fluorescence microscope using a UV excitation filter. Apoptotic cells will display condensed, bright blue nuclei.[9]

-

4. In Vivo Efficacy (Tumor Xenograft Model)

This model evaluates the antitumor activity of a compound in a living organism.

-

Principle: Human tumor cells are implanted into immunodeficient mice (e.g., athymic nude mice). Once tumors are established, the mice are treated with the test compound, and the effect on tumor growth is monitored over time.[12][13]

-

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 million cells) into the flank of the mice.[14]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined schedule.

-

Monitoring: Measure tumor volume with calipers regularly (e.g., twice weekly). Monitor animal weight and overall health as indicators of toxicity.

-

Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

| Parameter | Description | Typical Value for Active Compound |

| Kinase IC50 | Concentration of the compound that inhibits 50% of the kinase activity in an enzymatic assay. | < 1 µM |

| Cellular GI50 | Concentration of the compound that inhibits 50% of cell growth in a viability assay. | < 10 µM |

| Apoptosis Induction | Qualitative or quantitative measure of programmed cell death. | Significant increase over control |

| Tumor Growth Inhibition (TGI) | Percentage reduction in tumor volume in treated animals compared to controls. | > 50% |

Table 1: Key Parameters for Evaluating Anticancer Activity.

Part 2: Neuropharmacology - Targeting the Serotonin 6 (5-HT6) Receptor for Cognitive Enhancement

A compelling body of evidence points to the 5-HT6 receptor as a promising target for treating cognitive deficits in Alzheimer's disease (AD).[15] These receptors are found almost exclusively in the central nervous system and are involved in modulating multiple neurotransmitter systems, including acetylcholine, which is compromised in AD.[15] Antagonism of the 5-HT6 receptor has been shown to produce pro-cognitive effects.[16] Notably, derivatives of the indole-piperazine scaffold have been identified as potent and selective 5-HT6 receptor antagonists.[17]

Scientific Rationale:

The 5-HT6 receptor is a Gs-coupled G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[18] By blocking this receptor, antagonists can modulate downstream signaling and influence the release of key neurotransmitters involved in learning and memory. The therapeutic hypothesis is that blocking 5-HT6 receptors can restore cholinergic tone and improve cognitive function in AD patients.[16]

Signaling Pathway and Validation Logic:

Sources

- 1. benchchem.com [benchchem.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. promega.com [promega.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. promega.com [promega.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Analyzing Cell Death by Nuclear Staining with Hoechst 33342 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. StarrLab - Hoecsht Apoptosis Assay [sites.google.com]

- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

- 15. The role of 5 HT6-receptor antagonists in Alzheimer's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Evaluation of 5-(4-Methylpiperazin-1-yl)-1H-indole

Foreword: A Rationale for Investigation

The compound 5-(4-Methylpiperazin-1-yl)-1H-indole represents a compelling molecular scaffold for drug discovery. It marries the indole nucleus, a "privileged scaffold" renowned for its diverse biological activities, with a methylpiperazine substituent, a common pharmacophore known to enhance bioavailability and receptor binding affinity.[1] Preliminary research points towards its potential in oncology and virology, while its structural similarity to known psychoactive agents suggests a strong likelihood of interaction with central nervous system targets, particularly serotonin (5-HT) receptors.[1][2] Derivatives of this compound have been specifically investigated as antagonists for the 5-HT6 receptor.[3][4][5]

This guide provides a comprehensive framework for the systematic in vitro characterization of 5-(4-Methylpiperazin-1-yl)-1H-indole. Our approach is not merely a sequence of protocols but a logical, cascading investigation designed to first identify its primary molecular targets, then elucidate the functional consequences of that interaction, and finally, assess its impact on cellular phenotypes. Each experimental phase is designed to yield clear, actionable data to guide further preclinical development.

Part 1: Primary Target Identification and Binding Affinity Profiling

Expertise & Experience: Before assessing the function of a novel compound, it is imperative to determine where it binds. The molecular structure of 5-(4-Methylpiperazin-1-yl)-1H-indole strongly suggests an affinity for G-protein coupled receptors (GPCRs), specifically the serotonin receptor family, due to the prevalence of the indole and piperazine motifs in established 5-HT receptor ligands.[2][6] Therefore, the logical first step is to perform a broad binding screen against a panel of relevant 5-HT receptor subtypes. The radioligand binding assay remains the gold standard for quantifying the affinity between a ligand and its receptor due to its sensitivity and direct measurement of the binding event.[7][8]

Workflow: Receptor Binding Affinity Screening

Caption: Workflow for Radioligand Competitive Binding Assay.

Protocol 1: Competitive Radioligand Binding Assay

Principle of the Assay: This assay quantifies the affinity of the test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand ([³H]-ligand) that has a known high affinity for the same receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Methodology:

-

Membrane Preparation: Utilize commercially available membrane preparations from cell lines (e.g., HEK293, CHO) stably overexpressing individual human 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7). Protein concentration should be determined via a BCA assay.[9]

-

Assay Setup: Conduct the assay in a 96-well plate format. For each receptor subtype, prepare wells for:

-

Total Binding: Membranes + [³H]-ligand + Assay Buffer.

-

Non-Specific Binding (NSB): Membranes + [³H]-ligand + a high concentration of a known, non-labeled competing ligand (e.g., 10 µM serotonin).

-

Test Compound: Membranes + [³H]-ligand + serial dilutions of 5-(4-Methylpiperazin-1-yl)-1H-indole.

-

-

Incubation: Add 150 µL of membrane suspension (optimized protein amount, e.g., 10-20 µg protein), 50 µL of test compound/buffer, and 50 µL of [³H]-ligand to each well.[9] Incubate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[9]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through a 96-well glass fiber filter plate (e.g., GF/B or GF/C, presoaked in 0.3-0.5% polyethyleneimine to reduce NSB).[9][10]

-

Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filter plate for 30-60 minutes at 50°C. Add scintillation fluid to each well and count the retained radioactivity using a microplate scintillation counter.[9][11]

-

Data Analysis:

-

Calculate the specific binding: Total Binding - Non-Specific Binding.

-

Determine the percent inhibition for each concentration of the test compound relative to the specific binding.

-

Plot percent inhibition versus log[compound concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Data Presentation:

| Receptor Subtype | Radioligand | Test Compound Ki (nM) |

| 5-HT1A | [³H]-8-OH-DPAT | Hypothetical Value |

| 5-HT2A | [³H]-Ketanserin | Hypothetical Value |

| 5-HT2C | [³H]-Mesulergine | Hypothetical Value |

| 5-HT6 | [³H]-LSD | Hypothetical Value |

| 5-HT7 | [³H]-5-CT | Hypothetical Value |

| Dopamine D2 | [³H]-Spiperone | Hypothetical Value |

Table 1: Representative data table for summarizing binding affinities (Ki) of 5-(4-Methylpiperazin-1-yl)-1H-indole at various neurotransmitter receptors. This allows for rapid assessment of potency and selectivity.

Part 2: Functional Characterization of Receptor Modulation

Expertise & Experience: Establishing binding affinity is only the first step. It is crucial to determine the functional consequence of this binding: does the compound activate the receptor (agonism), block its activation by the native ligand (antagonism), or have no effect? Serotonin receptors are GPCRs that signal through various second messenger pathways upon activation.[12] By measuring these downstream signals, we can functionally characterize the compound. For instance, 5-HT2 family receptors are typically Gq-coupled, leading to an increase in intracellular calcium ([Ca²⁺]i), while 5-HT1 and 5-HT6 receptors are often Gi-coupled, leading to a decrease in cyclic AMP (cAMP).[12][13]

Signaling Pathways: 5-HT Receptor Activation

Caption: Canonical GPCR signaling pathways for Gq and Gi proteins.

Protocol 2: Intracellular Calcium Flux Assay (for Gq-coupled receptors)

Principle of the Assay: This cell-based functional assay measures the mobilization of intracellular calcium following receptor activation.[14][15] Cells expressing the Gq-coupled receptor of interest are pre-loaded with a calcium-sensitive fluorescent dye. Agonist binding triggers a signaling cascade that releases calcium from intracellular stores, causing a detectable increase in fluorescence.

Methodology:

-

Cell Culture: Plate cells (e.g., HEK293) stably expressing the target receptor (e.g., 5-HT2A) into black, clear-bottom 96- or 384-well microplates and culture overnight.

-

Dye Loading: Remove culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (to prevent dye leakage). Incubate for 1 hour at 37°C.

-

Compound Addition: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a stable baseline fluorescence for 10-20 seconds.

-

Agonist Mode: To test for agonist activity, automatically inject serial dilutions of 5-(4-Methylpiperazin-1-yl)-1H-indole and monitor the fluorescence signal for 2-3 minutes.

-

Antagonist Mode: To test for antagonist activity, pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes before adding a known agonist (at its EC₈₀ concentration). Monitor the fluorescence signal.

-

Data Analysis:

-

The response is measured as the change in fluorescence intensity over baseline.

-

Agonist Mode: Plot response vs. log[compound concentration] to determine the EC₅₀ (potency) and Emax (efficacy relative to a reference agonist).

-

Antagonist Mode: Plot the agonist's response vs. log[antagonist concentration] to determine the IC₅₀. This can be converted to an antagonist dissociation constant (Kb) using the Gaddum equation .

-

Data Presentation:

| Assay Mode | Receptor | Parameter | Value |

| Agonist | 5-HT2A | EC₅₀ (nM) | Hypothetical Value |

| Agonist | 5-HT2A | Emax (%) | Hypothetical Value |

| Antagonist | 5-HT2A | IC₅₀ (nM) | Hypothetical Value |

| Antagonist | 5-HT2A | Kb (nM) | Hypothetical Value |

Table 2: Representative data table for summarizing functional activity from a calcium flux assay. This clearly defines the compound's role as an agonist or antagonist at a Gq-coupled receptor.

Part 3: Cellular Phenotypic Evaluation

Expertise & Experience: Connecting molecular target engagement to a cellular outcome is a critical step in validating a compound's therapeutic potential. The literature suggests that 5-(4-Methylpiperazin-1-yl)-1H-indole and its derivatives may possess anticancer properties, with one study noting inhibition of HCT-116 colon cancer cells.[1] Therefore, a logical phenotypic assay is to assess its impact on the proliferation of relevant cancer cell lines. This bridges the gap between receptor pharmacology and a potential therapeutic application.

Protocol 3: Antiproliferative Assay (MTT/CellTiter-Glo®)

Principle of the Assay: These assays measure cell viability and proliferation. The MTT assay relies on the conversion of a yellow tetrazolium salt (MTT) into purple formazan crystals by metabolically active cells. The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, an indicator of metabolically active cells. The signal generated is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cancer cell lines (e.g., HCT-116, and a panel of others with known 5-HT receptor expression profiles) in 96-well plates at an optimized density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 5-(4-Methylpiperazin-1-yl)-1H-indole (e.g., 10-point, 3-fold serial dilutions starting from 50 µM). Include vehicle-only (e.g., 0.1% DMSO) and positive control (e.g., staurosporine) wells.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Signal Development:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

For CellTiter-Glo®: Add the CellTiter-Glo® reagent to the wells, which induces cell lysis and generates a luminescent signal.

-

-

Detection:

-

MTT: Read the absorbance at ~570 nm using a microplate reader.

-

CellTiter-Glo®: Read the luminescence using a microplate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated wells (representing 100% viability).

-

Plot the percentage of cell viability versus the log[compound concentration] and fit to a dose-response curve to calculate the IC₅₀, the concentration at which 50% of cell proliferation is inhibited.

-

Data Presentation:

| Cell Line | Tissue of Origin | Target Receptor Expression | IC₅₀ (µM) |

| HCT-116 | Colon | High 5-HT2A | Hypothetical Value |

| MCF-7 | Breast | Low 5-HT2A | Hypothetical Value |

| A549 | Lung | Moderate 5-HT1A | Hypothetical Value |

Table 3: Representative data table for summarizing the antiproliferative effects of the compound. Correlating IC₅₀ values with target receptor expression can provide crucial evidence for an on-target mechanism of action.

Conclusion

This technical guide outlines a rigorous, multi-faceted in vitro strategy to comprehensively profile 5-(4-Methylpiperazin-1-yl)-1H-indole. By systematically progressing from target binding (Protocol 1) to functional modulation (Protocol 2) and finally to cellular effects (Protocol 3), researchers can build a robust data package. This workflow will definitively establish the compound's primary molecular targets, quantify its potency and efficacy, and validate its potential as a modulator of cellular processes. The resulting integrated dataset will provide a solid foundation for subsequent mechanism-of-action studies, lead optimization, and advancement into more complex preclinical models.

References

-

Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]

-

Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed. [Link]

-

5-HT2C Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]

-

Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. DiscoverX. [Link]